molecular formula C14H13N3O2 B2816861 N'-phenyl-N-(pyridin-4-ylmethyl)oxamide CAS No. 331637-20-8

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide

Cat. No. B2816861
CAS RN: 331637-20-8
M. Wt: 255.277
InChI Key: QHSGELHKBBCFFW-UHFFFAOYSA-N
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Description

“N’-phenyl-N-(pyridin-4-ylmethyl)oxamide” is a chemical compound . It’s related to a class of compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Scientific Research Applications

Molecular Simulation Methods

N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide and its derivatives can be used in molecular simulation methods. These methods are used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Non-linear Optics

The compound has potential use in non-linear optics. Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Crystal Structure Analysis

N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide can be used in crystal structure analysis. The structure of the amide unit is almost planar. The dihedral angles of the amide plane with the benzene and pyridine rings are 58.40 (5)° and 61.51 (5)° respectively, indicating that neither phenyl nor pyridyl group is conjugated with the amide unit .

Antimycobacterial Substances

The compound might serve as prospective wide-spectrum antimycobacterial substances. Antimycobacterial activities of N- (pyridin-4-yl) salicylamides were influenced by the balance between hydrophobicity and electron-withdrawing substituent effect on the phenyl and pyridine ring .

Leukemia Treatment

N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide could potentially be used in the treatment of leukemia. Imatinib, a similar compound, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

Immunosuppressant Agent

N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide and its derivatives can potentially be used as an immunosuppressant agent. The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agent .

properties

IUPAC Name

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSGELHKBBCFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide

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